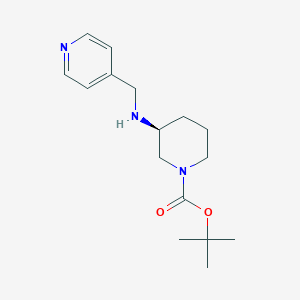
(S)-tert-butyl 3-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-tert-butyl 3-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C16H25N3O2 and its molecular weight is 291.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(S)-tert-butyl 3-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate, also known by its CAS number 1217722-00-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including its mechanism of action, therapeutic applications, and relevant studies.
The molecular formula of this compound is C16H25N3O2, with a molecular weight of 291.39 g/mol. The compound features a piperidine ring substituted with a pyridinylmethylamino group, making it an interesting candidate for various biological assays.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures often exhibit the following mechanisms:
- Inhibition of Enzymes: Compounds in this class frequently act as inhibitors for various enzymes involved in cancer progression and other diseases.
- Modulation of Receptors: They may also interact with neurotransmitter receptors, influencing pathways related to neurodegenerative diseases.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. For instance, compounds structurally related to this molecule have shown promising results in inhibiting tumor cell proliferation in various cancer models.
| Compound | Cell Line | GI50 Value (µM) | Mechanism |
|---|---|---|---|
| 28c | HCT116 (Colon) | 2.30 | Dual inhibition of Aurora-A/FLT3 |
| 40f | HeLa (Cervical) | 0.070 | Selective Aurora-A inhibition |
These results suggest that this compound may exhibit similar activities and could be explored further for its anticancer potential .
Neuroprotective Effects
Piperidine derivatives are also being investigated for their neuroprotective effects. Studies have indicated that certain piperidine compounds can inhibit cholinesterase and exhibit antioxidant properties, making them potential candidates for treating Alzheimer’s disease and other neurodegenerative conditions .
| Activity | Effect |
|---|---|
| Cholinesterase Inhibition | Reduces acetylcholine breakdown |
| Antioxidant Activity | Protects neurons from oxidative stress |
Case Studies
- Aurora Kinase Inhibition: A study demonstrated that derivatives similar to this compound exhibited potent inhibition against Aurora kinases, which are critical in cell division and are often overexpressed in cancers .
- Neuroprotection in Animal Models: In vivo studies using piperidine derivatives showed significant improvements in cognitive function in models of Alzheimer’s disease, suggesting that this compound could have similar effects .
特性
IUPAC Name |
tert-butyl (3S)-3-(pyridin-4-ylmethylamino)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-10-4-5-14(12-19)18-11-13-6-8-17-9-7-13/h6-9,14,18H,4-5,10-12H2,1-3H3/t14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUYCRLVNHYWHB-AWEZNQCLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NCC2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)NCC2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701143098 |
Source


|
| Record name | 1,1-Dimethylethyl (3S)-3-[(4-pyridinylmethyl)amino]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701143098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217722-00-3 |
Source


|
| Record name | 1,1-Dimethylethyl (3S)-3-[(4-pyridinylmethyl)amino]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217722-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl (3S)-3-[(4-pyridinylmethyl)amino]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701143098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














